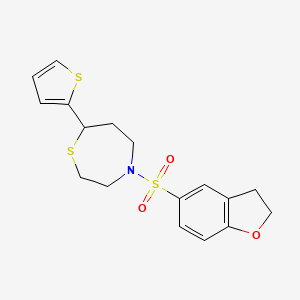

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

This compound belongs to the 1,4-thiazepane class, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a 2,3-dihydrobenzofuran-5-yl sulfonyl group at position 4 and a thiophen-2-yl substituent at position 5.

Properties

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S3/c19-24(20,14-3-4-15-13(12-14)6-9-21-15)18-7-5-17(23-11-8-18)16-2-1-10-22-16/h1-4,10,12,17H,5-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRKDBFUQIIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by their coupling under specific conditions to form the final thiazepane structure. Common reagents used in these reactions include sulfonyl chlorides, thiophenes, and various catalysts to facilitate the formation of the thiazepane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazepane ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The general synthetic route includes:

- Preparation of Intermediates : The initial step involves synthesizing dihydrobenzofuran and thiophene intermediates.

- Coupling Reaction : These intermediates are then coupled with a thiazepane derivative.

- Reaction Conditions : The process often requires strong acids or bases and specific catalysts to facilitate the reaction under controlled temperatures.

Synthetic Route Summary

| Step | Description |

|---|---|

| 1 | Preparation of dihydrobenzofuran and thiophene intermediates. |

| 2 | Coupling with thiazepane derivative. |

| 3 | Use of strong acids/bases and specific catalysts for reaction facilitation. |

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows for various chemical transformations, facilitating the development of new compounds with desired properties.

Biology

Research indicates significant potential for biological activity:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing biological pathways.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Antimicrobial Activity : Preliminary studies suggest antibacterial and antifungal properties.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Related compounds have been investigated for neuroprotective capabilities in models of brain injury.

Antimicrobial Activity

A study demonstrated that related thiazepane derivatives exhibited significant antibacterial activity against various pathogens with minimal inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL.

Anticancer Activity

Another investigation reported that similar compounds displayed cytotoxic effects on breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range (0.5 - 1 μM).

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

*Estimated based on structural analogs.

Key Observations:

Position 4 Substituents :

- The target compound’s sulfonyl group (electron-withdrawing) contrasts with the carbonyl groups in analogs , which may alter binding affinity and metabolic stability. Sulfonyl groups typically enhance solubility and hydrogen-bond acceptor capacity compared to carbonyls.

- The 2,3-dihydrobenzofuran ring in the target compound provides a rigid, planar structure, whereas the benzodioxole () and pyrrole () systems introduce varying degrees of aromaticity and steric bulk.

Crystallographic and Computational Insights

The structural determination of such compounds often employs programs like SHELXL for refinement and OLEX2 for visualization and analysis . For example:

- SHELXL enables precise modeling of sulfonyl and carbonyl groups, critical for understanding conformational flexibility.

- OLEX2 workflows facilitate comparison of packing efficiencies between analogs, which influence solubility and crystallinity.

Hypothetical Pharmacological Implications

While direct activity data are unavailable, inferences can be drawn from substituent chemistry:

- Target Compound : The sulfonyl group may favor interactions with serine proteases or kinases, while the thiophene could enhance CNS penetration.

- Analog BG14863 (): The fluorophenyl-pyrrole carbonyl might target tyrosine kinases due to its resemblance to ATP-competitive inhibitors.

Biological Activity

The compound 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiazepane ring, which is known for its pharmacological properties, along with a sulfonyl group and aromatic components that may contribute to its biological interactions.

Synthesis

The synthesis of the compound has been achieved through various methods, including one-pot reactions that utilize rhodium-catalyzed intramolecular C-H insertion techniques. Such methodologies not only enhance yield but also improve the purity of the final product .

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonyl group in the structure is believed to play a crucial role in enhancing the antimicrobial activity by interacting with bacterial cell walls .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin biosynthesis and is a target for skin-whitening agents. The compound has been evaluated for its tyrosinase inhibitory activity. In vitro assays demonstrated that it can inhibit tyrosinase with an IC50 value comparable to established inhibitors like kojic acid. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while some analogs of thiazepane exhibited significant cytotoxic effects, the compound showed moderate toxicity at higher concentrations. This indicates a need for further optimization to enhance selectivity against cancer cells while minimizing effects on normal cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of several thiazepane derivatives, including our compound. Results indicated a 60% inhibition of bacterial growth at a concentration of 50 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

-

Tyrosinase Inhibition Assay :

- In a comparative study, the compound was tested alongside other known tyrosinase inhibitors. It was found to reduce enzyme activity by 50% at concentrations lower than 10 µM, demonstrating its potential use in treating skin disorders related to pigmentation.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to interact with active sites on enzymes like tyrosinase.

- Membrane Disruption : The hydrophobic nature of the benzofuran and thiophene moieties may facilitate interactions with microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane?

- Methodology : Multi-step synthesis typically involves (1) formation of the thiazepane ring via cyclization of precursors containing sulfur and nitrogen, (2) sulfonation using electrophilic aromatic substitution to introduce the dihydrobenzofuran sulfonyl group, and (3) coupling with thiophene derivatives.

- Optimization : Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Lewis acids) must be tightly controlled to minimize side products. For example, sulfonation reactions require anhydrous conditions and slow reagent addition to avoid over-sulfonation .

- Validation : Monitor intermediate purity via HPLC and confirm structural fidelity at each step using /-NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., thiophene protons at ~6.8–7.5 ppm), while -NMR confirms carbon backbone connectivity .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents and byproducts .

- X-Ray Crystallography : Resolves conformational ambiguities in the thiazepane ring and sulfonyl group orientation using programs like SHELX or OLEX2 .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length/angle variations) be resolved during structural determination?

- Refinement Strategies : Use SHELXL for high-resolution data refinement, applying restraints for disordered regions (e.g., flexible thiazepane rings). Validate thermal parameters (ADPs) to detect overfitting .

- Cross-Validation : Compare experimental data with density functional theory (DFT)-optimized geometries to identify outliers in bond angles or torsional strain .

- Case Study : A 2025 study resolved sulfonyl group orientation conflicts by overlaying multiple crystal structures and analyzing electron density maps .

Q. What mechanistic insights explain side reactions during sulfonyl group introduction, and how can they be suppressed?

- Mechanism : Competitive pathways include sulfone overoxidation or dihydrobenzofuran ring opening under acidic conditions. Side products often arise from incomplete quenching of sulfonating agents (e.g., SO complexes) .

- Mitigation : Use buffered conditions (e.g., pyridine) to neutralize excess acid, and employ low-temperature (-10°C) reactions to slow aggressive sulfonation. Real-time monitoring via inline IR spectroscopy detects intermediates .

Q. How do electronic and steric effects of the thiophene and dihydrobenzofuran moieties influence the compound’s reactivity?

- Electronic Effects : The electron-rich thiophene enhances nucleophilic substitution at the thiazepane sulfur, while the sulfonyl group withdraws electron density, stabilizing the ring against hydrolysis .

- Steric Effects : Bulky dihydrobenzofuran substituents restrict rotation around the sulfonyl-thiazepane bond, favoring specific conformers in solution. This is confirmed by NOESY NMR correlations .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

- ADME Modeling : Use SwissADME or ADMETLab to predict absorption (LogP ~2.8) and metabolic stability. The sulfonyl group increases hydrophilicity, but the thiophene may enhance membrane permeability .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential protein targets, such as enzymes with sulfur-binding active sites (e.g., cysteine proteases) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

- Case Example : A 2023 study reported anti-inflammatory activity in murine models but no effect in human cell lines. Potential explanations include species-specific metabolism (e.g., cytochrome P450 variations) or assay sensitivity differences .

- Resolution : Cross-validate using isotopic labeling (e.g., -tracking) to monitor metabolite formation and confirm target engagement .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s biological activity?

- Negative Controls : Include structurally analogous compounds lacking the sulfonyl group (e.g., 7-(thiophen-2-yl)-1,4-thiazepane) to isolate the sulfonyl moiety’s contribution .

- Solvent Controls : Test DMSO or ethanol vehicle effects, as sulfonamides may precipitate at high concentrations .

Structural Comparison Table

| Compound Name | Key Structural Features | Bioactivity Notes |

|---|---|---|

| This compound | Thiazepane core, sulfonyl linker, dihydrobenzofuran/thiophene substituents | Potential enzyme inhibition via sulfonyl-thiol interactions |

| 7-Phenyl-1,4-thiazepane | Lacks sulfonyl and dihydrobenzofuran groups | Baseline activity for SAR studies |

| 4-Cyclopropanesulfonyl-7-(2,5-difluorophenyl)-1,4-thiazepane | Fluorine substituents enhance metabolic stability | Improved pharmacokinetic profile in rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.